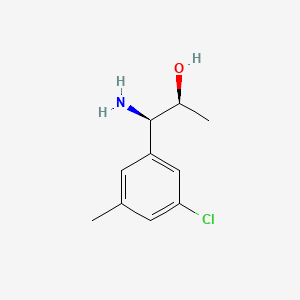

(1R,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL

Description

(1R,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL is a chiral amino alcohol featuring a 3-chloro-5-methylphenyl substituent. Its stereochemistry (1R,2S) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly for anti-inflammatory agents targeting TNF-α inhibition .

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |

InChI Key |

HUVJRGQEWYHDPF-XVKPBYJWSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)Cl)[C@H]([C@H](C)O)N |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 3-Chloro-5-methylbenzaldehyde : This substituted aromatic aldehyde serves as the primary aromatic building block.

- Chiral amines or amino alcohols : These provide the amino functionality and chiral centers required for stereoselective synthesis.

General Synthetic Approach

The main synthetic route involves the following steps:

Condensation Reaction

The aldehyde group of 3-chloro-5-methylbenzaldehyde undergoes condensation with a suitable chiral amine to form an imine or iminium intermediate.Reductive Amination

The imine intermediate is subjected to reductive amination, typically using reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts, to yield the corresponding chiral amino alcohol.Purification and Stereochemical Control

The reaction conditions (temperature, solvent, pH) are carefully optimized to favor the formation of the (1R,2S)-enantiomer, minimizing stereoisomeric impurities. Purification techniques such as chiral chromatography or recrystallization are employed to isolate the desired stereoisomer.

Alternative Synthetic Techniques

- Asymmetric Catalysis : Use of chiral catalysts or ligands to induce enantioselectivity during the reductive amination or other key steps.

- Chiral Pool Synthesis : Utilizing naturally occurring chiral precursors to build the amino alcohol framework with predefined stereochemistry.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Condensation | 3-Chloro-5-methylbenzaldehyde, chiral amine, solvent (e.g., ethanol or methanol), mild acid catalyst | Formation of imine intermediate |

| Reductive Amination | NaBH3CN or catalytic hydrogenation (e.g., Pd/C, H2), ambient to mild heating | Selective reduction of imine to amino alcohol |

| Purification | Chiral HPLC, recrystallization | Isolation of (1R,2S)-enantiomer |

| Temperature Control | 0–40 °C | Critical for stereochemical outcome |

| Solvent | Polar protic solvents preferred | Enhance solubility and reaction rate |

Research Findings on Preparation Efficiency

- Yield : Reported yields for reductive amination routes range from 70% to 90%, depending on reaction scale and optimization.

- Enantiomeric Excess (ee) : Asymmetric synthesis and chiral resolution techniques achieve ee values exceeding 95%, ensuring high stereochemical purity.

- Scalability : The synthetic route is amenable to scale-up using batch or continuous flow reactors with controlled parameters to maintain yield and stereoselectivity.

Comparative Analysis with Related Compounds

| Compound | Starting Material | Key Synthetic Step | Molecular Weight (g/mol) | Stereochemistry |

|---|---|---|---|---|

| (1R,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL | 3-Chloro-5-methylbenzaldehyde | Reductive amination | 199.68 | (1R,2S) |

| (1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL | 4-Chloro-3-methylbenzaldehyde | Asymmetric synthesis | 199.68 | (1S,2S) |

| 1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL | 3-Chloro-5-methoxybenzaldehyde | Condensation + reduction | ~215.67 | (1R,2S) |

This comparison highlights the influence of substituents on the aromatic ring and their impact on synthetic strategies and molecular properties.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Aldehyde Condensation | Formation of imine intermediate | 3-Chloro-5-methylbenzaldehyde, chiral amine, mild acid catalyst | Intermediate formation |

| Reductive Amination | Reduction of imine to amino alcohol | NaBH3CN or catalytic hydrogenation | Formation of chiral amino alcohol |

| Stereochemical Control | Use of chiral catalysts or chiral amines | Controlled temperature and solvent | High enantiomeric excess |

| Purification | Isolation of desired stereoisomer | Chiral chromatography or recrystallization | Pure (1R,2S) enantiomer |

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the primary amine.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL has diverse applications in scientific research:

Chemistry: Used as a chiral building block for the synthesis of complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

The phenyl ring substituents significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (Cl, Br, CF3) : Enhance binding to hydrophobic pockets in target proteins. Bromo analogs (e.g., ) exhibit higher molecular weights and predicted boiling points (~359.7°C) compared to chloro derivatives.

- Fluorinated Derivatives : The CF3 group in increases lipophilicity (logP ~2.5–3.0 predicted) and resistance to oxidative metabolism.

Stereochemical and Backbone Modifications

Stereochemistry and backbone alterations critically impact pharmacological activity:

Key Observations :

Physicochemical and Predicted Properties

Predicted data for selected compounds (e.g., density, boiling point) highlight structural influences:

Biological Activity

(1R,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL, with the CAS number 1336131-24-8, is a chiral amine that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro-substituted aromatic ring and an amino alcohol functionality. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

The following table summarizes the chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 199.68 g/mol |

| Boiling Point | 337.7 ± 37.0 °C (Predicted) |

| Density | 1.179 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.47 ± 0.45 (Predicted) |

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in antimicrobial and anticancer contexts.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong efficacy against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of related compounds found that derivatives with similar structures to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli. The compound also demonstrated a notable ability to inhibit biofilm formation, which is critical in preventing chronic infections .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. The compound has been tested for cytotoxicity against various cancer cell lines.

Research Findings: Cytotoxicity Assays

In a cytotoxicity assay, the compound was evaluated for its effects on human cancer cell lines including breast and lung cancer cells. The IC50 values indicated that it possesses moderate cytotoxic effects, suggesting it may serve as a lead compound for further development in cancer therapeutics .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes critical for bacterial survival and proliferation.

- DNA Interaction : Some studies suggest that compounds with amino alcohol structures may interfere with DNA replication or repair mechanisms in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.